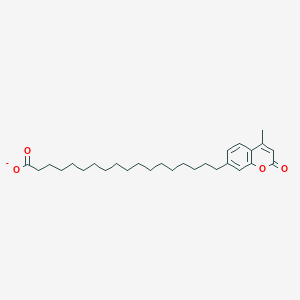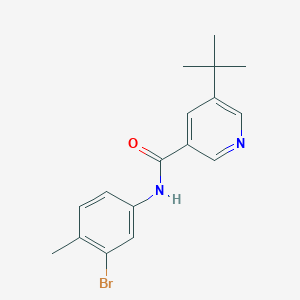
2-methyl-1-(3-methylphenyl)-4-phenylbenzene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Methyl-1-(3-methylphenyl)-4-phenylbenzene is an organic compound with a complex aromatic structure. This compound is characterized by the presence of multiple benzene rings, which contribute to its unique chemical properties. It is used in various scientific research applications due to its stability and reactivity.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 2-methyl-1-(3-methylphenyl)-4-phenylbenzene typically involves the use of Grignard reagents. One common method is the reaction of 3-methylbenzyl chloride with phenylmagnesium bromide, followed by the addition of 2-methylbenzyl chloride. The reaction is carried out in an anhydrous ether solvent under reflux conditions .
Industrial Production Methods: Industrial production of this compound often involves similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems ensures high yield and purity. The reaction conditions are optimized to minimize by-products and maximize efficiency.
Analyse Chemischer Reaktionen
Types of Reactions: 2-Methyl-1-(3-methylphenyl)-4-phenylbenzene undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using reagents like lithium aluminum hydride can convert it into corresponding alcohols.
Substitution: Electrophilic aromatic substitution reactions are common, where substituents like nitro groups can be introduced using nitrating agents.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nitrating agents like nitric acid and sulfuric acid mixture.
Major Products:
Oxidation: Ketones or carboxylic acids.
Reduction: Alcohols.
Substitution: Nitro derivatives.
Wissenschaftliche Forschungsanwendungen
2-Methyl-1-(3-methylphenyl)-4-phenylbenzene is used in various fields of scientific research:
Chemistry: As a precursor in the synthesis of more complex organic molecules.
Biology: In the study of enzyme interactions and metabolic pathways.
Medicine: As a model compound in drug development and pharmacological studies.
Industry: In the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 2-methyl-1-(3-methylphenyl)-4-phenylbenzene involves its interaction with various molecular targetsIts aromatic structure allows it to participate in π-π interactions, which are crucial in many biological processes .
Vergleich Mit ähnlichen Verbindungen
- 2-Methyl-3-phenyl-1-propanol
- 2-Methyl-3-phenylpropanal
- 2-Methyl-3-phenylpropionic acid
Comparison: Compared to these similar compounds, 2-methyl-1-(3-methylphenyl)-4-phenylbenzene has a more complex aromatic structure, which provides it with unique reactivity and stability. This makes it particularly useful in applications requiring high chemical stability and specific reactivity patterns .
Eigenschaften
Molekularformel |
C20H18 |
|---|---|
Molekulargewicht |
258.4 g/mol |
IUPAC-Name |
2-methyl-1-(3-methylphenyl)-4-phenylbenzene |
InChI |
InChI=1S/C20H18/c1-15-7-6-10-19(13-15)20-12-11-18(14-16(20)2)17-8-4-3-5-9-17/h3-14H,1-2H3 |
InChI-Schlüssel |
JYJCBXHDQIMHJE-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC(=CC=C1)C2=C(C=C(C=C2)C3=CC=CC=C3)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


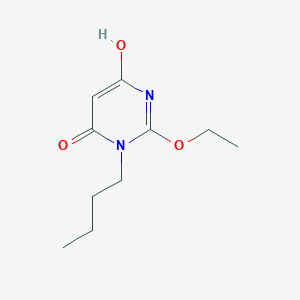

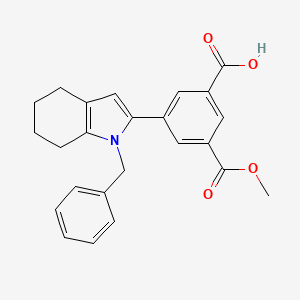
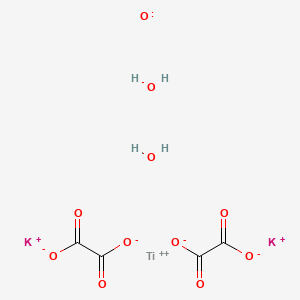
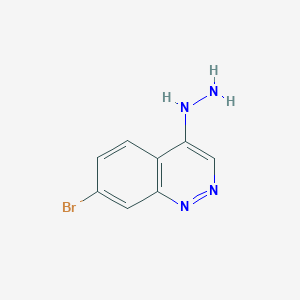
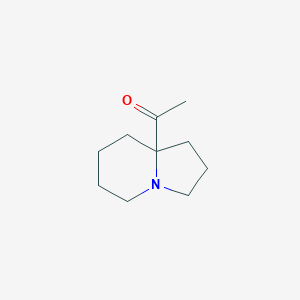
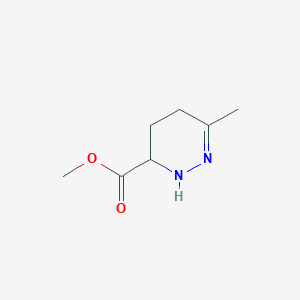
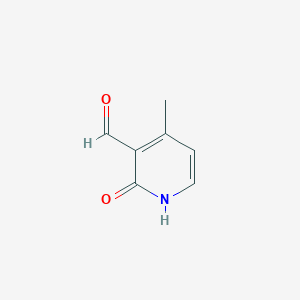
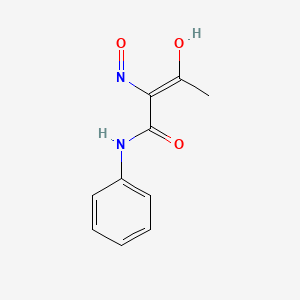
![2-Methoxy-4-(6-(trifluoromethyl)-1H-benzo[D]imidazol-2-YL)phenol](/img/structure/B13094876.png)

